N-[4-({4-[(4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}methyl)phenyl]acetamide
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Overview
Description
N-[4-({4-[(4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}methyl)phenyl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a quinazolinone core, which is known for its biological activity, making it a valuable target for medicinal chemistry research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-({4-[(4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}methyl)phenyl]acetamide typically involves multiple steps, starting from commercially available starting materials. The general synthetic route includes:
Formation of the Quinazolinone Core: This step involves the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions to form the quinazolinone core.
Attachment of the Piperidine Moiety: The quinazolinone core is then reacted with a piperidine derivative, often through a nucleophilic substitution reaction.
Introduction of the Phenylacetamide Group: The final step involves the acylation of the intermediate with phenylacetyl chloride or a similar reagent to introduce the phenylacetamide group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would also be common to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-({4-[(4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}methyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the quinazolinone core or other parts of the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents or modify existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.
Scientific Research Applications
N-[4-({4-[(4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}methyl)phenyl]acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a dual inhibitor of acetylcholinesterase and butyrylcholinesterase, making it a candidate for Alzheimer’s disease treatment.
Biological Research: It is used in studies to understand its interaction with various biological targets and pathways.
Industrial Applications: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-[4-({4-[(4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}methyl)phenyl]acetamide involves its interaction with specific molecular targets, such as acetylcholinesterase and butyrylcholinesterase. By inhibiting these enzymes, the compound can increase the levels of acetylcholine in the brain, potentially alleviating symptoms of neurodegenerative diseases like Alzheimer’s .
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-4-((4-oxoquinazolin-3(4H)-yl)methyl)pyridin-1-ium derivatives: These compounds also feature a quinazolinone core and are studied for their dual inhibitory activity against acetylcholinesterase and butyrylcholinesterase.
Quinazolinone Derivatives: Various quinazolinone derivatives are known for their biological activity and are used in medicinal chemistry research.
Uniqueness
N-[4-({4-[(4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}methyl)phenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct biological activities and make it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[4-[[4-[(4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]methyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2/c1-17(28)25-20-8-6-18(7-9-20)14-26-12-10-19(11-13-26)15-27-16-24-22-5-3-2-4-21(22)23(27)29/h2-9,16,19H,10-15H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXRFDFZGYBUBPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CN2CCC(CC2)CN3C=NC4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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